molecular formula C12H13NOS B13831965 Cyclopentanol, 2-(2-benzothiazolyl)-

Cyclopentanol, 2-(2-benzothiazolyl)-

Cat. No.: B13831965
M. Wt: 219.30 g/mol
InChI Key: UVXRDADOEUABEV-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-yl)cyclopentanol is a heterocyclic compound that features a benzothiazole ring fused with a cyclopentanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-yl)cyclopentanol typically involves the reaction of 2-aminothiophenol with cyclopentanone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzothiazole ring . Various synthetic pathways, including microwave irradiation and one-pot multicomponent reactions, have been employed to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including 2-(Benzo[d]thiazol-2-yl)cyclopentanol, often involves large-scale reactions using continuous flow reactors. These methods ensure consistent product quality and high throughput. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-2-yl)cyclopentanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Benzo[d]thiazol-2-yl)cyclopentanol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[d]thiazol-2-yl)cyclopentanol stands out due to its unique cyclopentanol moiety, which imparts distinct physicochemical properties and biological activities compared to other benzothiazole derivatives .

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)cyclopentan-1-ol

InChI

InChI=1S/C12H13NOS/c14-10-6-3-4-8(10)12-13-9-5-1-2-7-11(9)15-12/h1-2,5,7-8,10,14H,3-4,6H2

InChI Key

UVXRDADOEUABEV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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